molecular formula C7H15NO2 B12948784 4-(2-Aminoethyl)cyclopentane-1,2-diol

4-(2-Aminoethyl)cyclopentane-1,2-diol

Cat. No.: B12948784
M. Wt: 145.20 g/mol
InChI Key: XEFRGPKYCADAGM-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)cyclopentane-1,2-diol is an organic compound with the molecular formula C7H15NO2 This compound features a cyclopentane ring substituted with an aminoethyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)cyclopentane-1,2-diol can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with an appropriate aminoethylating agent under controlled conditions. For instance, the reaction of cyclopentadiene with 2-aminoethanol in the presence of a catalyst can yield the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)cyclopentane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.

    Reduction: Formation of cyclopentane derivatives with different functional groups.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-(2-Aminoethyl)cyclopentane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)cyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-(2-aminoethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C7H15NO2/c8-2-1-5-3-6(9)7(10)4-5/h5-7,9-10H,1-4,8H2

InChI Key

XEFRGPKYCADAGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1O)O)CCN

Origin of Product

United States

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